Cas no 2680540-37-6 (1-3-chloro-4-(trifluoromethoxy)phenylmethanamine hydrochloride)

2680540-37-6 structure
상품 이름:1-3-chloro-4-(trifluoromethoxy)phenylmethanamine hydrochloride
CAS 번호:2680540-37-6
MF:C8H8Cl2F3NO
메가와트:262.05643081665
MDL:MFCD34183263
CID:5646747
PubChem ID:165908514
1-3-chloro-4-(trifluoromethoxy)phenylmethanamine hydrochloride 화학적 및 물리적 성질
이름 및 식별자
-
- Benzenemethanamine, 3-chloro-4-(trifluoromethoxy)-, hydrochloride (1:1)
- 1-3-chloro-4-(trifluoromethoxy)phenylmethanamine hydrochloride
-
- MDL: MFCD34183263
- 인치: 1S/C8H7ClF3NO.ClH/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12;/h1-3H,4,13H2;1H
- InChIKey: WVRZSNAMIBSAHW-UHFFFAOYSA-N
- 미소: O(C1C=CC(CN)=CC=1Cl)C(F)(F)F.Cl
1-3-chloro-4-(trifluoromethoxy)phenylmethanamine hydrochloride 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28253149-0.05g |
1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride |
2680540-37-6 | 95.0% | 0.05g |
$22.0 | 2025-03-19 | |
Enamine | EN300-28253149-0.25g |
1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride |
2680540-37-6 | 95.0% | 0.25g |
$39.0 | 2025-03-19 | |
Enamine | EN300-28253149-0.5g |
1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride |
2680540-37-6 | 95.0% | 0.5g |
$63.0 | 2025-03-19 | |
Enamine | EN300-28253149-1g |
1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride |
2680540-37-6 | 95% | 1g |
$470.0 | 2023-09-09 | |
Enamine | EN300-28253149-10g |
1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride |
2680540-37-6 | 95% | 10g |
$2024.0 | 2023-09-09 | |
Enamine | EN300-28253149-5g |
1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride |
2680540-37-6 | 95% | 5g |
$1364.0 | 2023-09-09 | |
1PlusChem | 1P0283R8-50mg |
1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride |
2680540-37-6 | 95% | 50mg |
$87.00 | 2024-05-08 | |
1PlusChem | 1P0283R8-250mg |
1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride |
2680540-37-6 | 95% | 250mg |
$117.00 | 2024-05-08 | |
Aaron | AR0283ZK-100mg |
1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride |
2680540-37-6 | 95% | 100mg |
$207.00 | 2025-03-11 | |
Enamine | EN300-28253149-0.1g |
1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride |
2680540-37-6 | 95.0% | 0.1g |
$31.0 | 2025-03-19 |
1-3-chloro-4-(trifluoromethoxy)phenylmethanamine hydrochloride 관련 문헌
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
2680540-37-6 (1-3-chloro-4-(trifluoromethoxy)phenylmethanamine hydrochloride) 관련 제품
- 1806973-66-9(3-(Difluoromethyl)-5-fluoro-2-methylpyridine-4-sulfonamide)
- 1519722-48-5(3-methyl-2-{5H,6H,7H-pyrrolo1,2-aimidazol-3-yl}butanoic acid)
- 2228209-34-3(tert-butyl N-2-amino-1-(2-bromo-5-methylphenyl)ethylcarbamate)
- 2248382-47-8(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3R)-2-(propan-2-yl)oxane-3-carboxylate)
- 1532-82-7(4-(4-Methylbenzenesulfonate)-4-isoquinolinol)
- 2438721-48-1(T3-ATA (S-isomer))
- 1807158-02-6(Methyl 3-(difluoromethyl)-2-fluoro-6-nitropyridine-5-carboxylate)
- 1697941-35-7(ethyl 4H,5H,6H,7H-pyrazolo1,5-apyrimidine-6-carboxylate)
- 2680865-39-6(5,5-Dimethylpyrrolidine-3-carbaldehyde)
- 1160246-41-2(methyl 2-{(3-ethyl-1,2-oxazol-5-yl)methylsulfanyl}acetate)
추천 공급업체
Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량

Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
중국 공급자
대량

Zouping Mingyuan Import and Export Trading Co., Ltd
골드 회원
중국 공급자
시약

Amadis Chemical Company Limited
골드 회원
중국 공급자
시약
